(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lycoramine hydrobromide involves the extraction of lycoramine from Lycoris radiata, followed by its conversion to the hydrobromide salt. The extraction process can be optimized using various methods such as ionic-liquid-based infrared-assisted extraction (IL-IRAE), which has shown to be more efficient compared to conventional methods .
Industrial Production Methods
Industrial production of lycoramine hydrobromide typically involves large-scale extraction from plant sources, followed by purification and conversion to the hydrobromide salt. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is common in the purification process .
Chemical Reactions Analysis
Types of Reactions
Lycoramine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the molecule, potentially affecting its biological activity.
Reduction: This reaction can convert lycoramine hydrobromide to its reduced forms, which may have different pharmacological properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives of lycoramine hydrobromide, while reduction may yield various reduced forms.
Scientific Research Applications
Lycoramine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and the development of new synthetic methods.
Biology: It serves as a tool in the study of acetylcholinesterase inhibition and its effects on neural function.
Mechanism of Action
Lycoramine hydrobromide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, lycoramine hydrobromide increases the levels of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Lycoramine hydrobromide is unique due to its specific dihydro-derivative structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potent acetylcholinesterase inhibition and potential therapeutic applications make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKMCUNORDOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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